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Compound of Interest

Compound Name: 6-Methyl-4-phenylcoumarin

Cat. No.: B131821 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and

methodologies used for the characterization of 6-Methyl-4-phenylcoumarin. Due to the limited

availability of a complete, publicly accessible dataset for 6-Methyl-4-phenylcoumarin, this

guide presents expected spectral characteristics based on closely related analogs and general

principles of spectroscopic analysis for coumarin derivatives. The information herein is intended

to serve as a valuable resource for professionals engaged in the synthesis, analysis, and

application of this class of compounds.

Introduction to 6-Methyl-4-phenylcoumarin
6-Methyl-4-phenylcoumarin is a synthetic derivative of coumarin, a benzopyrone that forms

the core of numerous natural products and pharmacologically active compounds. The structural

uniqueness of 6-Methyl-4-phenylcoumarin, featuring a methyl group at the 6-position and a

phenyl group at the 4-position, imparts specific physicochemical properties that are of interest

in medicinal chemistry and materials science. Accurate structural elucidation and purity

assessment are paramount, necessitating the use of various spectroscopic techniques.

Molecular Structure:

Chemical Formula: C₁₆H₁₂O₂

Molecular Weight: 236.27 g/mol
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CAS Number: 16299-22-2[1][2]

Spectroscopic Data
The following sections detail the expected spectroscopic data for 6-Methyl-4-phenylcoumarin.

The data is presented in a comparative format, drawing on established values for coumarin and

its methylated and phenylated derivatives to predict the spectral features of the target

molecule.

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules,

providing detailed information about the carbon-hydrogen framework.

Table 1: Predicted ¹H NMR Spectroscopic Data for 6-Methyl-4-phenylcoumarin

Proton Assignment
Expected Chemical

Shift (δ, ppm)
Expected Multiplicity Notes

H-3 ~ 6.2 - 6.5 Singlet (s)

The vinylic proton at

C3 is typically a sharp

singlet in 4-substituted

coumarins.

Phenyl-H (ortho,

meta, para)
~ 7.2 - 7.6 Multiplet (m)

The five protons of the

4-phenyl group will

appear as a complex

multiplet.

H-5 ~ 7.4 - 7.6 Doublet (d)
Coupled to H-7 (meta

coupling, small J).

H-7 ~ 7.1 - 7.3
Doublet of Doublets

(dd)

Coupled to H-5 (meta

coupling) and H-8

(ortho coupling).

H-8 ~ 7.0 - 7.2 Doublet (d)
Coupled to H-7 (ortho

coupling).

6-CH₃ ~ 2.4 - 2.5 Singlet (s)

The methyl protons

will appear as a

singlet.
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Table 2: Predicted ¹³C NMR Spectroscopic Data for 6-Methyl-4-phenylcoumarin

Carbon Assignment
Expected Chemical Shift (δ,

ppm)
Notes

C=O (C-2) ~ 160 - 162
The lactone carbonyl carbon is

significantly deshielded.

C-3 ~ 115 - 120 Vinylic carbon.

C-4 ~ 150 - 155
Quaternary carbon attached to

the phenyl group.

C-4a ~ 118 - 122 Bridgehead carbon.

C-5 ~ 125 - 128 Aromatic CH.

C-6 ~ 135 - 140
Quaternary carbon attached to

the methyl group.

C-7 ~ 128 - 132 Aromatic CH.

C-8 ~ 116 - 119 Aromatic CH.

C-8a ~ 153 - 156 Bridgehead carbon.

Phenyl C (ipso) ~ 135 - 138
Quaternary carbon of the

phenyl ring attached to C-4.

Phenyl C (ortho, meta, para) ~ 127 - 130
Aromatic CH of the phenyl

ring.

6-CH₃ ~ 20 - 22 Methyl carbon.

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. For 6-Methyl-4-phenylcoumarin, electron ionization (EI) would be a common

technique.

Table 3: Predicted Mass Spectrometry Data for 6-Methyl-4-phenylcoumarin
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m/z Assignment Notes

236 [M]⁺ Molecular ion peak.

208 [M - CO]⁺

Loss of carbon monoxide is a

characteristic fragmentation

pattern for coumarins.[3]

180 [M - 2CO]⁺
Subsequent loss of a second

CO molecule.

179 [M - CO - H]⁺
Loss of a hydrogen radical

following the loss of CO.

77 [C₆H₅]⁺ Phenyl cation.

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 4: Predicted IR Absorption Frequencies for 6-Methyl-4-phenylcoumarin

Functional Group
Expected Wavenumber

(cm⁻¹)
Intensity

C=O (Lactone) ~ 1700 - 1730 Strong

C=C (Aromatic) ~ 1600 - 1450 Medium to Strong

C-O (Ester) ~ 1250 - 1050 Strong

C-H (Aromatic) ~ 3100 - 3000 Medium

C-H (Alkyl) ~ 2980 - 2850 Medium

Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of

coumarin derivatives. Instrument parameters should be optimized for the specific sample and

instrument.
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Sample Preparation: Dissolve 5-10 mg of 6-Methyl-4-phenylcoumarin in approximately 0.6-

0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

¹H NMR Acquisition: Acquire the spectrum on a 400 or 500 MHz NMR spectrometer. A

standard pulse sequence is used with a spectral width of approximately -2 to 12 ppm. The

number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

¹³C NMR Acquisition: Acquire the spectrum on the same instrument. A proton-decoupled

pulse sequence is typically used with a spectral width of approximately 0 to 200 ppm. A

larger number of scans is usually required compared to ¹H NMR.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction. Chemical shifts are referenced to the residual solvent peak or an

internal standard like tetramethylsilane (TMS).

Sample Introduction: Introduce a small amount of the sample (typically in a volatile solvent or

as a solid probe) into the mass spectrometer. For GC-MS, the sample is injected into the gas

chromatograph for separation before entering the mass spectrometer.

Ionization: The sample is bombarded with a high-energy electron beam (typically 70 eV) in

the ion source, causing ionization and fragmentation.[3]

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-

charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

Detection: The separated ions are detected, and a mass spectrum is generated, showing the

relative abundance of each ion.

Sample Preparation:

Solid (KBr Pellet): Mix a small amount of the sample (1-2 mg) with about 100-200 mg of

dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a

transparent pellet using a hydraulic press.

Solid (ATR): Place a small amount of the solid sample directly on the attenuated total

reflectance (ATR) crystal.
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Data Acquisition: Place the sample (KBr pellet or on the ATR crystal) in the IR spectrometer

and acquire the spectrum, typically in the range of 4000 to 400 cm⁻¹. A background spectrum

of the empty sample holder or clean ATR crystal is recorded and subtracted from the sample

spectrum.

Data Analysis: Identify the characteristic absorption bands corresponding to the functional

groups present in the molecule.

Visualization of Analytical Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of

a synthesized organic compound like 6-Methyl-4-phenylcoumarin.
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Caption: Workflow for the synthesis and spectroscopic characterization of 6-Methyl-4-
phenylcoumarin.

This guide provides a foundational understanding of the spectroscopic characterization of 6-
Methyl-4-phenylcoumarin. For definitive structural assignment, it is crucial to obtain and

interpret the actual experimental spectra of a purified sample.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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